molecular formula C8H13N5O2S B8503791 4-Pyrimidin-2-ylpiperazine-1-sulfonamide

4-Pyrimidin-2-ylpiperazine-1-sulfonamide

Cat. No. B8503791
M. Wt: 243.29 g/mol
InChI Key: VKXAFVHBIMGURJ-UHFFFAOYSA-N
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Patent
US08722883B2

Procedure details

The subtitle compound was prepared according to the procedure outlined in example 15 step i) using 2-piperazin-1-ylpyrimidine (3.0 g) and sulfamide (1.2 g) in dioxane (30 mL) to give the subtitle compound as a white solid. Yield: 2.06 g.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:7]2[N:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[S:13](N)([NH2:16])(=[O:15])=[O:14]>O1CCOCC1>[N:12]1[CH:11]=[CH:10][CH:9]=[N:8][C:7]=1[N:1]1[CH2:6][CH2:5][N:4]([S:13]([NH2:16])(=[O:15])=[O:14])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1(CCNCC1)C1=NC=CC=N1
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
S(=O)(=O)(N)N
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The subtitle compound was prepared

Outcomes

Product
Name
Type
product
Smiles
N1=C(N=CC=C1)N1CCN(CC1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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